molecular formula C24H24N2O5 B2493293 Methyl 4-(((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)carbamoyl)benzoate CAS No. 1235049-71-4

Methyl 4-(((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)carbamoyl)benzoate

Cat. No. B2493293
CAS RN: 1235049-71-4
M. Wt: 420.465
InChI Key: IHADBSLJBJXPKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds, such as spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines], involves key steps like the reaction of cyclic methyl acetals with trimethylsilyl cyanide to yield nitriles. Such compounds have shown significant affinity and selectivity for sigma(1) receptors, indicating the importance of cyano groups in position 3 of the spirocycle for receptor affinity. The synthesis process also highlights the transformation of lactols into spiropiperidines through reactions with stabilized phosphoranes, yielding compounds with promising pharmacological properties (Maier & Wünsch, 2002).

Molecular Structure Analysis

Crystal structure analyses of related compounds demonstrate various conformational features, such as chair and boat conformations in piperazine rings, and highlight the role of hydrogen bonds and π–π stacking interactions in stabilizing the crystal structure. These studies offer insights into the molecular arrangement and potential interaction sites for further chemical modifications and drug design efforts (Little, Jenkins, & Vaughan, 2008).

Chemical Reactions and Properties

Chemical reactions, including electropolymerization and synthesis of boric acid ester intermediates, have been explored for related compounds. These reactions not only reveal the chemical versatility of such molecules but also their potential in creating novel materials with specific properties, such as enhanced capacitance for supercapacitor applications (Ates et al., 2015).

Physical Properties Analysis

The physical properties, including crystal structures and conformational studies, are crucial for understanding the interaction mechanisms of these compounds with biological targets. Crystallographic studies provide detailed information on molecular geometry and potential active sites for receptor binding. Additionally, density functional theory (DFT) calculations offer insights into the electronic structure, helping predict reactivity and interaction patterns (Huang et al., 2021).

Scientific Research Applications

Metabolism and Disposition

A study on the disposition and metabolism of SB-649868, a compound structurally related to Methyl 4-(((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)carbamoyl)benzoate, highlights its metabolism pathways and excretion. This compound, an orexin receptor antagonist intended for insomnia treatment, demonstrates extensive metabolism with principal elimination via feces. The study identified major metabolites and provided insights into the drug's pharmacokinetics, which could be relevant for understanding the metabolism of similar benzofuran derivatives (Renzulli et al., 2011).

Synthetic Approaches and Structural Studies

Research on novel sigma receptor ligands, including derivatives of spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines], provides valuable information on synthetic routes and the structural activity relationship of these compounds. These findings could guide the development of new compounds with potential therapeutic applications, including those related to this compound (Maier & Wünsch, 2002).

Crystal Engineering and Phase Transitions

Another interesting aspect of research involves the use of pressure as a tool in crystal engineering. A study demonstrated inducing phase transitions in a structure with a high-Z′ (number of molecules in the asymmetric unit), which could have implications for the crystal engineering of similar compounds to this compound. Understanding these phase transitions can inform the design of materials with desired physical properties (Johnstone et al., 2010).

Electropolymerization and Material Applications

The synthesis and characterization of a chemically related compound, Methyl 4-((9H-(carbazole-9-carbanothioylthio) benzoate (MCzCTB), and its electropolymerization on a glassy carbon electrode, suggest potential applications in supercapacitors and biosensors. This study highlights the versatility of benzofuran derivatives in material science, pointing towards the broad applicability of this compound and its analogs in developing novel materials (Ates et al., 2015).

Future Directions

Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry . Future directions may include the development of more efficient synthesis methods, exploration of new reactions, and the discovery of new pharmaceutical applications.

properties

IUPAC Name

methyl 4-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5/c1-30-24(29)18-8-6-17(7-9-18)22(27)25-15-16-10-12-26(13-11-16)23(28)21-14-19-4-2-3-5-20(19)31-21/h2-9,14,16H,10-13,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHADBSLJBJXPKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.